

# The CAS number and molecular weight of DMA-135 hydrochloride.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DMA-135 hydrochloride

Cat. No.: B15568683

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## In-Depth Technical Guide: DMA-135 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **DMA-135 hydrochloride**, a novel small molecule inhibitor of Enterovirus 71 (EV71). This document details its chemical properties, mechanism of action, and the experimental methodologies used in its characterization.

## Core Compound Data

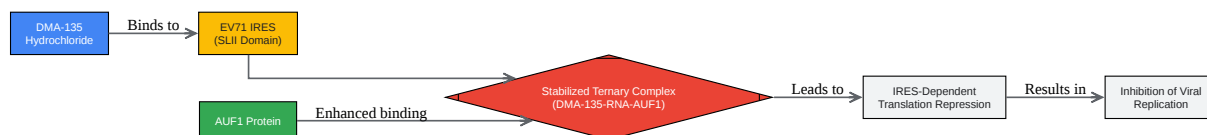
**DMA-135 hydrochloride** has been identified as a potent inhibitor of EV71 replication.<sup>[1][2][3]</sup> Its fundamental chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	2237925-62-9	[1][2][4]
Molecular Weight	359.81 g/mol	[1][4][5]
Molecular Formula	C16H18ClN7O	[1][2][4]
Purity	≥98.04%	[4]
Form	Solid	[1]
Solubility (25°C)	DMSO: 40 mg/mL	[1]
Storage	4°C, dry, sealed	[1]
IC50 against EV71	7.54 μM	[4][5]
Binding Affinity (KD) to EV71 SLII domain	520 nM	[2][3]

## Mechanism of Action: Allosteric Stabilization of a Ternary Complex

**DMA-135 hydrochloride** exhibits its antiviral activity by targeting the Internal Ribosomal Entry Site (IRES) of the EV71 RNA.[1][2] Specifically, it binds to the stem-loop II (SLII) domain of the IRES.[2][6] This binding is not a simple competitive inhibition. Instead, DMA-135 acts as an allosteric modulator.[6]

The binding of DMA-135 to the SLII RNA induces a conformational change in the RNA structure.[6] This altered conformation enhances the binding of the cellular protein AU-rich element binding factor 1 (AUF1). The result is the stabilization of a ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein.[5][6] This stabilized complex ultimately represses the IRES-dependent translation of the viral polyprotein, thereby inhibiting viral replication.[1][2][5] Structural studies have revealed that DMA-135 binding alters the interhelical angle of the SLII domain.[6]



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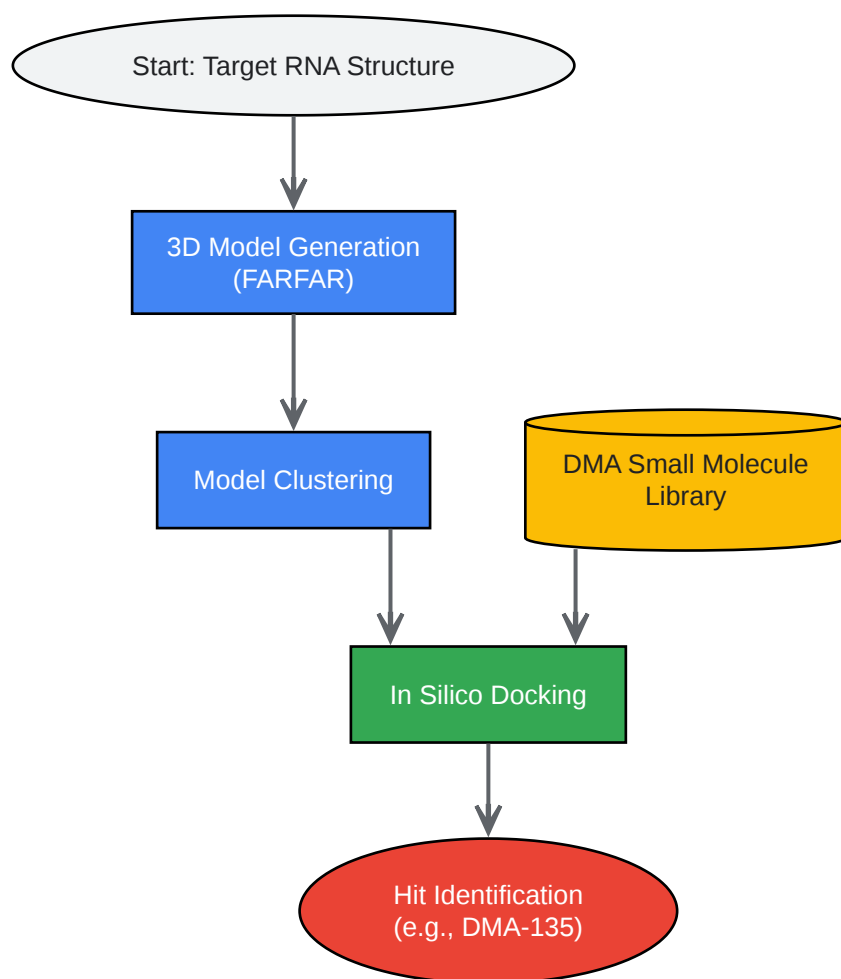
Mechanism of Action for **DMA-135 Hydrochloride**.

## Experimental Protocols

The characterization of **DMA-135 hydrochloride** and the elucidation of its mechanism of action involved several key experimental techniques.

## In Silico Ligand Screening

Initial identification of potential binding ligands for viral RNA structures, including DMA-135, was performed using in silico methods. Three-dimensional models of the target RNA stem-loops (SL) were generated using Fragment Assembly of RNA with Full-Atom Refinement (FARFAR). A library of small molecules, including various dimethylacetamide (DMA) derivatives, was then docked against the generated RNA structures to predict binding candidates.<sup>[7]</sup>



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- To cite this document: BenchChem. [The CAS number and molecular weight of DMA-135 hydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568683#the-cas-number-and-molecular-weight-of-dma-135-hydrochloride]

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